molecular formula C6H7NO4 B1257525 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

Cat. No. B1257525
M. Wt: 157.12 g/mol
InChI Key: MDTMETSJBLNDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, also known as 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

2,3-dihydropyrrole-1,2-dicarboxylic acid

InChI

InChI=1S/C6H7NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h1,3-4H,2H2,(H,8,9)(H,10,11)

InChI Key

MDTMETSJBLNDRH-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C1C(=O)O)C(=O)O

synonyms

4,5-DHP-DCA
4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (5S)-2-oxopyrrolidine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl),5-ethyl ester (Formula G)(4.80 kg) was dissolved in toluene (30.97 liters; Kf max 0.01% water) and cooled to −50° C. This solution was charged with SuperHydride (LiEt3BH 1 M in THF; 19.96 liters) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the mixture was stirred at −45 to −50° C. for 30 minutes. N-ethyldiisopropylamine (DIPEA; 14.47 liters) was then added to the reaction mixture in a manner so that the temperature did not exceed −45° C. Dimethyaminopyridine (0.030 kg) was added as a solid to the mixture. The reaction mixture was then charged with trifluoroacetic anhydride (TFAA) (4.70 kg) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the reaction mixture was warmed to 20 to 25° C. within one hour and kept for an additional 2 hours at this temperature. The reaction mixture was then cooled to 0° C. and slowly charged with water (48.00 liters) so that the reaction temperature did not exceed 5° C. Aqueous and organic phases were then separated and the organic phase was again washed with 48 liters of water (0 to 5° C.). The organic later was then evaporated and degassed at 40° C. A yellowish oil was obtained with a yield of 4.5 kg (18.66 mol, 100%) of the 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1-dimethylethyl), 5-ethyl ester (BOC-DHPEE)(Formula G′).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,1-dimethylethyl),5-ethyl ester
Quantity
4.8 kg
Type
reactant
Reaction Step One
Quantity
30.97 L
Type
solvent
Reaction Step One
Quantity
19.96 L
Type
reactant
Reaction Step Two
Quantity
14.47 L
Type
reactant
Reaction Step Three
Quantity
0.03 kg
Type
reactant
Reaction Step Four
Quantity
4.7 kg
Type
reactant
Reaction Step Five
Name
Quantity
48 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The (5S)-2-oxopyrrolidine-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl), 5-ethyl ester (Formula G) (4.80 kg) was dissolved in toluene (30.97 liters; Kf max 0.01% water) and cooled to −50° C. This solution was charged with SuperHydride (LiEt3BH 1 M in THF; 19.96 liters) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the mixture was stirred at −45 to −50° C. for 30 minutes. N-ethyldiisopropylamine (DIPEA; 14.47 liters) was then added to the reaction mixture in a manner so that the temperature did not exceed −45° C. Dimethyaminopyridine (0.030 kg) was added as a solid to the mixture. The reaction mixture was then charged with trifluoroacetic anhydride (TFAA) (4.70 kg) in a manner so that the reaction temperature did not exceed −45° C. After complete addition, the reaction mixture was warmed to 20 to 25° C. within one hour and kept for an additional 2 hours at this temperature. The reaction mixture was then cooled to 0° C. and slowly charged with water (48.00 liters) so that the reaction temperature did not exceed 5° C. Aqueous and organic phases were then separated and the organic phase was again washed with 48 liters of water (0 to 5° C.). The organic later was then evaporated and degassed at 40° C. A yellowish oil was obtained with a yield of 4.5 kg (18.66 mol, 100%) of the 4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1-dimethylethyl), 5-ethyl ester (BOC-DHPEE) (Formula G′).
[Compound]
Name
5-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-ethyl ester
Quantity
4.8 kg
Type
reactant
Reaction Step Two
Quantity
30.97 L
Type
solvent
Reaction Step Two
Quantity
19.96 L
Type
reactant
Reaction Step Three
Quantity
14.47 L
Type
reactant
Reaction Step Four
Quantity
0.03 kg
Type
reactant
Reaction Step Five
Quantity
4.7 kg
Type
reactant
Reaction Step Six
Name
Quantity
48 L
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.